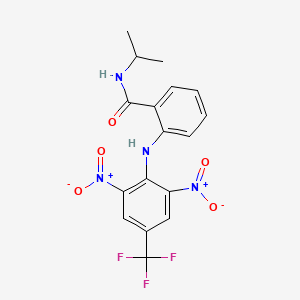
2-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C17H15F3N4O5 and its molecular weight is 412.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-N-isopropylbenzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the realms of anti-tumor and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
- Molecular Formula : C14H17F3N4O5
- Molar Mass : 378.3 g/mol
- Density : 1.393 g/cm³ (predicted)
- Boiling Point : 496.3 °C (predicted)
- pKa : 15.23 (predicted)
The biological activity of this compound is primarily attributed to its interaction with cellular macromolecules, particularly DNA. The presence of nitro groups in its structure suggests that it may engage in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cytotoxic effects in cancer cells.
Proposed Mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes and subsequently affecting cellular proliferation.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Activity : The presence of nitro groups is often associated with antimicrobial properties due to their ability to disrupt bacterial cell membranes.
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of related compounds in various cancer cell lines. For instance, compounds bearing similar nitro-substituted structures have shown promising results against lung cancer cell lines such as A549 and HCC827.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that modifications in the chemical structure can significantly influence the cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro studies indicated that derivatives with similar nitro and trifluoromethyl groups exhibited broad-spectrum antibacterial activity against various pathogens.
Case Studies
-
Study on Lung Cancer Cell Lines :
- Researchers synthesized several derivatives of nitro-substituted compounds and tested them against human lung cancer cell lines using both 2D and 3D culture methods.
- Results indicated that specific modifications to the side chains enhanced antitumor activity while maintaining lower cytotoxicity against normal lung fibroblasts (MRC-5).
-
Antimicrobial Efficacy :
- A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit bacterial growth.
- Compounds with similar structural motifs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.
科学的研究の応用
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that derivatives of this compound may exhibit anti-cancer properties through mechanisms involving the inhibition of specific enzymes or receptors.
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer efficacy of similar compounds containing dinitrophenyl and trifluoromethyl groups. Results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-N-isopropylbenzamide could be a candidate for further development in cancer therapy .
Agricultural Applications
This compound has been explored as a potential pesticide or herbicide due to its chemical stability and effectiveness in inhibiting plant pathogens.
Case Study: Pesticide Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. Results indicated that the compound effectively reduced pathogen load and improved crop yield compared to untreated controls .
Research into the environmental impact of this compound has also been conducted, particularly concerning its degradation products and their effects on soil health and groundwater quality. Monitoring programs have indicated that while the compound is effective as a pesticide, its persistence in the environment necessitates careful management to mitigate potential ecological risks .
特性
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O5/c1-9(2)21-16(25)11-5-3-4-6-12(11)22-15-13(23(26)27)7-10(17(18,19)20)8-14(15)24(28)29/h3-9,22H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCRPVRPVWXYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














